
rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate: is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with tert-butyl, ethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. The starting materials and reagents used in these reactions are carefully chosen to ensure the correct stereochemistry of the final product. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through various substitution reactions, using reagents such as alkyl halides and strong bases.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and catalysts to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrrolidine ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, strong bases or acids, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.
Biology: Researchers investigate the compound’s potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine: The compound may serve as a lead compound in drug discovery, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis.
類似化合物との比較
rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
rel-(3R,5S)-1-tert-Butyl 3-methyl 5-ethylpyrrolidine-1,3-dicarboxylate: This compound has a similar structure but with different substituent positions, leading to different chemical and biological properties.
rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-isopropylpyrrolidine-1,3-dicarboxylate: The presence of an isopropyl group instead of a methyl group can significantly alter the compound’s reactivity and interactions.
rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-phenylpyrrolidine-1,3-dicarboxylate:
特性
分子式 |
C13H23NO4 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-ethyl (3R,5S)-5-methylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)10-7-9(2)14(8-10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChIキー |
ZQDPWMOCXDDWPX-VHSXEESVSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C |
正規SMILES |
CCOC(=O)C1CC(N(C1)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



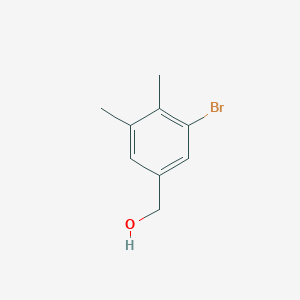
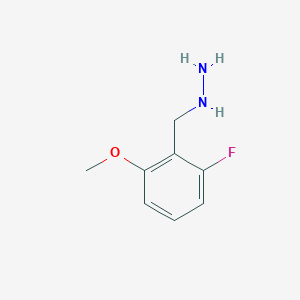
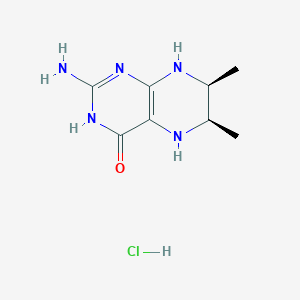
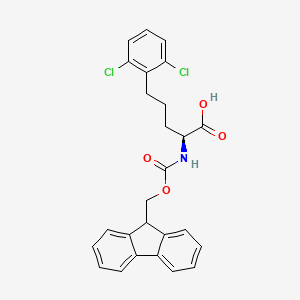

![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)


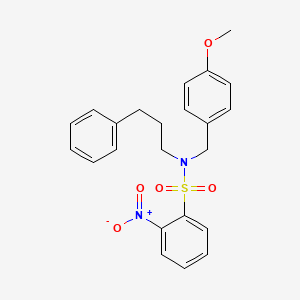



![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)
